Superior Aqueous Solubility Enables Safer Formulation and Eliminates Excipient Toxicity
The aqueous solubility of fosphenytoin disodium is orders of magnitude higher than that of its active metabolite, phenytoin sodium, a fundamental difference that dictates its entire clinical and safety profile . This high solubility allows fosphenytoin to be formulated as a simple aqueous solution without the need for toxic solubilizing excipients [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | ≥15 mg/mL to ≥100 mg/mL in water at 25°C |
| Comparator Or Baseline | Phenytoin Sodium: 3 mg/mL (10.93 mM) in water [2] |
| Quantified Difference | Fosphenytoin disodium is at least 5-fold to over 33-fold more soluble in water than phenytoin sodium. |
| Conditions | In vitro solubility testing in water at 25°C; various vendor datasheets and literature reports. |
Why This Matters
This >5-fold to >33-fold increase in solubility is the foundational reason fosphenytoin can be formulated in a near-physiological pH solution without toxic co-solvents, directly impacting infusion site tolerability and cardiovascular safety.
- [1] Rosenow F, Knake S. Fosphenytoin. In: Handbook of Clinical Neurology. Elsevier; 2012. p. 509-516. View Source
- [2] Adooq Bioscience. Phenytoin sodium (Dilantin) Datasheet. CAS 630-93-3. View Source
